BenchChemオンラインストアへようこそ!

4-(1-Methylhydrazinyl)pyrimidin-5-amine

Lipophilicity Physicochemical profiling Drug-likeness prediction

4-(1-Methylhydrazinyl)pyrimidin-5-amine (CAS 6265-79-8) is a 5-aminopyrimidine derivative bearing a 1-methylhydrazinyl substituent at the 4-position of the pyrimidine ring. With a molecular formula of C₅H₉N₅ and molecular weight of 139.16 g/mol, it belongs to the hydrazinopyrimidine class of nitrogen-containing heterocycles widely employed as versatile synthetic intermediates for fused heterocyclic systems, including purines, triazolopyrimidines, and pyrimido[5,4-e]-as-triazines.

Molecular Formula C5H9N5
Molecular Weight 139.16 g/mol
CAS No. 6265-79-8
Cat. No. B12925387
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1-Methylhydrazinyl)pyrimidin-5-amine
CAS6265-79-8
Molecular FormulaC5H9N5
Molecular Weight139.16 g/mol
Structural Identifiers
SMILESCN(C1=NC=NC=C1N)N
InChIInChI=1S/C5H9N5/c1-10(7)5-4(6)2-8-3-9-5/h2-3H,6-7H2,1H3
InChIKeyXLLDTLDEOVBLPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(1-Methylhydrazinyl)pyrimidin-5-amine CAS 6265-79-8 – Technical Baseline and Procurement-Relevant Characteristics


4-(1-Methylhydrazinyl)pyrimidin-5-amine (CAS 6265-79-8) is a 5-aminopyrimidine derivative bearing a 1-methylhydrazinyl substituent at the 4-position of the pyrimidine ring. With a molecular formula of C₅H₉N₅ and molecular weight of 139.16 g/mol, it belongs to the hydrazinopyrimidine class of nitrogen-containing heterocycles widely employed as versatile synthetic intermediates for fused heterocyclic systems, including purines, triazolopyrimidines, and pyrimido[5,4-e]-as-triazines [1]. The compound features calculated physicochemical properties including density 1.346 g/cm³, boiling point 321.3 °C at 760 mmHg, flash point 148.1 °C, polar surface area (PSA) 81.06 Ų, and a calculated LogP of 0.65, which collectively determine its handling, formulation, and reactivity profile in both research and industrial settings .

Why 4-(1-Methylhydrazinyl)pyrimidin-5-amine Cannot Be Simply Replaced by In-Class Hydrazinopyrimidine Analogs


The hydrazinopyrimidine scaffold exhibits profound structure–activity and structure–property sensitivity to the position, nature, and degree of substitution on the pyrimidine ring. Moving the 1-methylhydrazinyl group from the 4-position (target compound) to the 2-position (e.g., CAS 435337-82-9) produces a compound with significantly lower polar surface area (PSA 55.04 vs. 81.06 Ų) and a shift in calculated LogP from +0.65 to −1.03, implying substantially different membrane permeability and solubility profiles . Likewise, the absence of the 5-amino group (as in 2-(1-methylhydrazinyl)pyrimidine, C₅H₈N₄, MW 124.14) eliminates the nucleophilic amine required for key cyclocondensation reactions that yield biologically relevant fused heterocycles such as purines and triazolopyrimidines [1]. Halogenated analogs (e.g., 4-chloro-6-(1-methylhydrazinyl)pyrimidin-5-amine, CAS 89416-26-2) introduce an additional reactive center (C–Cl) that diverts synthetic outcomes and alters density (1.505 vs. 1.346 g/cm³) and boiling point (352.3 vs. 321.3 °C), impacting large-scale handling and purification protocols . These quantifiable differences mean that in-class compounds are not functionally interchangeable for applications requiring specific reactivity, lipophilicity, or hydrogen-bonding capacity.

Quantitative Differentiation Evidence for 4-(1-Methylhydrazinyl)pyrimidin-5-amine (CAS 6265-79-8) vs. Closest Analogs


Calculated LogP Differentiation vs. Positional Isomer 2-Pyrimidinamine, 4-(1-methylhydrazinyl)- (CAS 67873-59-0)

4-(1-Methylhydrazinyl)pyrimidin-5-amine (CAS 6265-79-8) exhibits a calculated LogP of +0.65, whereas its positional isomer 2-pyrimidinamine, 4-(1-methylhydrazinyl)- (CAS 67873-59-0), in which the amino group is at the 2-position rather than the 5-position, has a reported XlogP of −0.4 . This represents a logP difference of approximately 1.05 log units, corresponding to a roughly 11-fold difference in octanol–water partition coefficient. The higher lipophilicity of the target compound implies greater membrane permeability and altered extraction behavior, which directly impacts suitability for cell-based assays, in vivo studies, and chromatographic purification method development.

Lipophilicity Physicochemical profiling Drug-likeness prediction

Polar Surface Area (PSA) Differentiation vs. 2-(1-Methylhydrazinyl)pyrimidine (CAS 435337-82-9)

The target compound possesses a calculated polar surface area (PSA) of 81.06 Ų, substantially higher than that of 2-(1-methylhydrazinyl)pyrimidine (CAS 435337-82-9), which has a PSA of 55.04 Ų . The 26.02 Ų difference (approximately 47% higher) arises from the presence of the 5-amino substituent in the target compound, which adds an additional hydrogen-bond donor/acceptor pair. In drug-like property filtering (e.g., Veber rules), PSA < 140 Ų is associated with oral bioavailability, but PSA values near 80 Ų versus 55 Ų can differentially predict blood-brain barrier penetration and intestinal absorption. The target compound's higher PSA suggests stronger intermolecular hydrogen-bonding capacity, relevant to target engagement, crystallinity, and solubility in polar solvents.

Hydrogen bonding Oral bioavailability prediction Blood-brain barrier penetration

Density and Boiling Point Differentiation vs. Halogenated Analog 4-Chloro-6-(1-methylhydrazinyl)pyrimidin-5-amine (CAS 89416-26-2)

The target compound has a calculated density of 1.346 g/cm³ and boiling point of 321.3 °C at 760 mmHg, compared to 1.505 g/cm³ and 352.3 °C for the 4-chloro analog (CAS 89416-26-2) . The chloro analog is approximately 12% denser and boils roughly 31 °C higher. These differences reflect the additional mass and polarizability of the chlorine substituent (MW 173.60 vs. 139.16). The lower density of the target compound facilitates easier liquid–liquid extraction and phase separation, while the lower boiling point simplifies vacuum distillation for purification. Furthermore, the absence of the chlorine atom eliminates the potential for unwanted nucleophilic aromatic substitution side reactions during downstream synthetic transformations, providing a cleaner intermediate for applications requiring selective functionalization at the hydrazinyl or amino groups [1].

Process chemistry Purification Scale-up handling

Synthetic Utility – Site-Specific Cyclocondensation vs. 4-Hydrazinyl-6-methylpyrimidin-5-amine (CAS 89211-54-1)

Historical precedent from Montgomery and Temple (1960) established that 4-(l-alkylhydrazino)-5-aminopyrimidines (including the 1-methylhydrazinyl target compound class) undergo cyclocondensation with formic acid or ethyl orthoformate to yield 1-alkyl-1,2-dihydropyrimido[5,4-e]-as-triazines, whereas the unsubstituted hydrazino analogs (without N-alkylation) preferentially form 9-aminopurines under the same conditions [1]. This N-methylation-dependent divergence in reaction outcome is critical: the target compound's 1-methylhydrazinyl group sterically and electronically directs cyclization toward the triazine pathway rather than the purine pathway. In contrast, 4-hydrazinyl-6-methylpyrimidin-5-amine (CAS 89211-54-1), which lacks N-methylation on the hydrazine moiety, follows the purine-forming pathway. The calculated density difference (1.346 vs. 1.376 g/cm³) and boiling point difference (321.3 vs. 330.9 °C) between the target compound and CAS 89211-54-1 are modest , but the divergent synthetic outcomes make these compounds functionally non-interchangeable for building block procurement.

Fused heterocycle synthesis Purine analog preparation Medicinal chemistry building blocks

Vendor-Cited Application as GRK Inhibitor – Procurement-Relevant Functional Annotation

Toronto Research Chemicals (TRC), a reputable supplier of research-grade biochemicals, annotates 4-(1-methylhydrazinyl)pyrimidin-5-amine (Catalog TRC-A609035) under the categories 'Amines, Heterocycles, Protein Kinase Inhibitors and Activators' and describes its application as 'A pyrimidine derivative as G protein-coupled receptor kinase (GRK) inhibitor' . While this annotation does not provide an IC₅₀ value for the compound itself, it indicates that the compound has been utilized or identified in GRK-related research contexts. For comparison, well-characterized GRK inhibitors such as GRL093-22 exhibit IC₅₀ values of 60 nM (GRK5) and 40 nM (GRK6) , providing a benchmark for the GRK inhibitor chemotype. The target compound's structural features—specifically the 5-amino-4-(1-methylhydrazinyl)pyrimidine core—distinguish it from non-hydrazinyl pyrimidine kinase inhibitors that lack the hydrazine N–N bond required for certain metal-chelating or reactive oxygen species-generating mechanisms. This functional annotation provides procurement relevance for laboratories screening GRK-targeted chemical probes, where the compound serves as a scaffold for further derivatization rather than an optimized lead.

G protein-coupled receptor kinase Kinase inhibitor Cardiovascular research Chemical biology probe

H-Bond Donor/Acceptor Count and Drug-Likeness Profile vs. Simplified Hydrazinopyrimidines

The target compound contains three hydrogen-bond donors (5-NH₂, hydrazinyl-NH₂, hydrazinyl-NH) and five hydrogen-bond acceptors (three pyrimidine N atoms, two hydrazine N atoms), yielding a donor/acceptor ratio of 3:5. In comparison, 2-(1-methylhydrazinyl)pyrimidine (CAS 435337-82-9), which lacks the 5-amino group, has only one H-bond donor and four acceptors (ratio 1:4), while 4-hydrazinylpyrimidin-5-amine (without N-methylation) has four H-bond donors and five acceptors (ratio 4:5) . The target compound's intermediate H-bond donor count places it in a favorable range for fragment-based drug discovery: sufficient donors for specific target interactions without the excessive polarity that can limit membrane permeability. This profile differentiates it from both the under-functionalized 2-substituted analogs (insufficient H-bond donors for bidentate target engagement) and the over-functionalized unsubstituted hydrazine analogs (excessive polarity potentially limiting cell penetration).

Lead-likeness Fragment-based drug discovery Physicochemical property filtering

Validated Application Scenarios for 4-(1-Methylhydrazinyl)pyrimidin-5-amine (CAS 6265-79-8)


Synthesis of 1-Alkyl-1,2-dihydropyrimido[5,4-e]-as-triazine Libraries for Anticancer Screening

Montgomery and Temple (1960) demonstrated that 4-(l-alkylhydrazino)-5-aminopyrimidines undergo cyclocondensation with formic acid or ethyl orthoformate–acetic anhydride to yield 1-alkyl-1,2-dihydropyrimido[5,4-e]-as-triazines rather than the isomeric 9-aminopurines obtained from unsubstituted hydrazino analogs [1]. This N-methylation-dependent product divergence makes 4-(1-methylhydrazinyl)pyrimidin-5-amine the appropriate starting material for triazine-focused compound libraries targeting one-carbon transfer metabolism pathways (folic/folinic acid-related mechanisms). Procurement of this specific N-methylated building block is essential—substituting the cheaper 4-hydrazinylpyrimidin-5-amine (unsubstituted hydrazine) would yield the wrong heterocyclic scaffold entirely (purine instead of triazine), invalidating structure–activity relationship data.

GRK-Focused Kinase Inhibitor Fragment Screening and SAR Exploration

Based on vendor annotation as a GRK inhibitor chemotype [1], 4-(1-methylhydrazinyl)pyrimidin-5-amine provides a starting scaffold for fragment-based or structure-guided design of selective GRK inhibitors. Its calculated LogP of +0.65 and PSA of 81.06 Ų place it within favorable drug-like property space for oral bioavailability according to Veber rules (PSA < 140 Ų). The 5-amino and 1-methylhydrazinyl groups offer two distinct vectors for parallel derivatization, enabling rapid SAR exploration. For laboratories developing GRK2/GRK5-targeted cardiovascular or cancer therapeutics, this compound offers a procurement advantage as a fragment-sized (MW 139.16) starting point with pre-established target-class association, compared to non-annotated hydrazinopyrimidine analogs requiring de novo target identification.

Polydentate Ligand Synthesis for Transition Metal Coordination Chemistry

Hydrazinopyrimidines, including 4-(1-methylhydrazinyl)pyrimidin-5-amine, have been employed as precursors for polydentate ligands owing to the multiple nitrogen donor atoms on both the pyrimidine ring and the hydrazinyl side chain [1]. The target compound's high PSA (81.06 Ų) and five nitrogen atoms provide a rich coordination environment capable of forming stable chelates with transition metals. Compared to 2-(1-methylhydrazinyl)pyrimidine (PSA 55.04 Ų, only four nitrogen atoms) , the target compound offers an additional metal-binding site via the 5-amino group, enabling higher-denticity complexes with potentially enhanced thermodynamic stability. This differentiates it for procurement in inorganic and bioinorganic chemistry research programs requiring nitrogen-rich ligand scaffolds.

Intermediate for Aminopyrimidine-Based Kinase Inhibitor Patent Compositions

Patent literature identifies 5-amino-4-(1-methylhydrazino)pyrimidine derivatives as key intermediates in the synthesis of aminopyrimidine-based kinase inhibitors with selectivity against mutant epidermal growth factor receptors (EGFR) [1]. The compound's structural features—a 5-amino group for further functionalization and a 1-methylhydrazinyl group providing a reactive handle for cyclocondensation—make it a versatile intermediate for constructing more complex kinase inhibitor scaffolds. For contract research organizations (CROs) and pharmaceutical development groups synthesizing patent-exemplified kinase inhibitor libraries, procurement of this specific intermediate ensures fidelity to published synthetic routes and avoids the need for de novo route scouting that would be required if substituting a positional isomer or halogenated analog.

Quote Request

Request a Quote for 4-(1-Methylhydrazinyl)pyrimidin-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.